molecular formula C15H16FN3 B2371101 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine CAS No. 2415520-60-2

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine

Número de catálogo B2371101
Número CAS: 2415520-60-2
Peso molecular: 257.312
Clave InChI: VOSQFCFELHQMQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized by Pfizer in the early 2000s and has since been studied extensively for its potential therapeutic applications. In

Mecanismo De Acción

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine inhibits the JAK family of enzymes, which play a key role in cytokine signaling and immune cell activation. By blocking JAK activity, 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine reduces the production of pro-inflammatory cytokines and inhibits immune cell activation, leading to a decrease in inflammation and immune-mediated damage. This mechanism of action has been validated in both in vitro and in vivo studies.

Efectos Bioquímicos Y Fisiológicos

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit immune cell activation. Additionally, 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has been shown to reduce joint inflammation and bone erosion in animal models of rheumatoid arthritis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine is its potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of a variety of diseases. However, one limitation is its specificity for the JAK family of enzymes, which may limit its therapeutic potential in certain diseases. Additionally, 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine may have off-target effects that need to be carefully evaluated in preclinical and clinical studies.

Direcciones Futuras

There are several potential future directions for the study of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine. One area of focus is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. This may improve the therapeutic potential of JAK inhibitors and reduce the risk of off-target effects. Additionally, the combination of JAK inhibitors with other immunomodulatory agents may lead to improved therapeutic outcomes in certain diseases. Finally, the development of biomarkers to predict response to JAK inhibitors may help to identify patients who are most likely to benefit from this class of drugs.

Métodos De Síntesis

The synthesis of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine involves several steps, starting with the reaction of 4-methylbenzylamine with 6-cyclopropyl-5-fluoro-2-methylpyrimidin-4-amine to form an intermediate. This intermediate is then reacted with various reagents to form the final product. The synthesis of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has been optimized to improve its yield and purity, and it is now commercially available for research purposes.

Aplicaciones Científicas De Investigación

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has been studied extensively for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated as a potential treatment for transplant rejection and graft-versus-host disease. In preclinical studies, 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has demonstrated potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for further development.

Propiedades

IUPAC Name

6-cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3/c1-10-2-4-11(5-3-10)8-17-15-13(16)14(12-6-7-12)18-9-19-15/h2-5,9,12H,6-8H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSQFCFELHQMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.